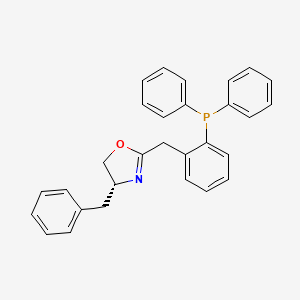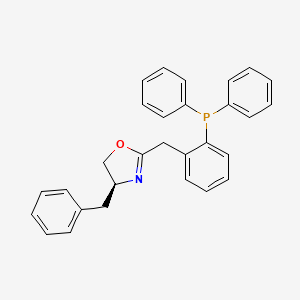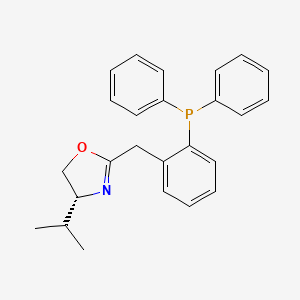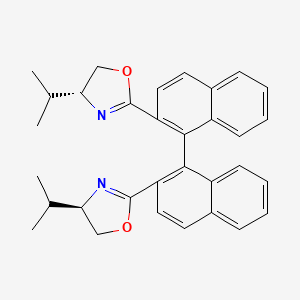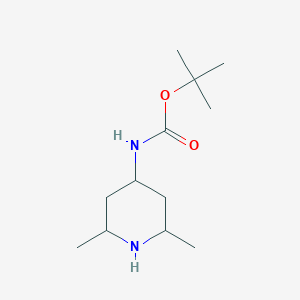
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate typically involves the protection of the amine group in 2,6-dimethylpiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the free amine.
Substitution: Formation of deprotected amine and tert-butyl alcohol.
科学研究应用
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate primarily involves its role as a protecting group for amines. The Boc group prevents the amine from participating in unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions .
相似化合物的比较
Similar Compounds
2,6-Dimethylpiperidine: Lacks the Boc protecting group and is more reactive.
Piperidine: A simpler structure without the methyl groups or Boc protection.
N-Boc-piperidine: Similar protecting group but without the methyl substitutions.
Uniqueness
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate is unique due to the presence of both the Boc protecting group and the 2,6-dimethyl substitutions. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications .
属性
IUPAC Name |
tert-butyl N-(2,6-dimethylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-8-6-10(7-9(2)13-8)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRIIQQTFKQUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
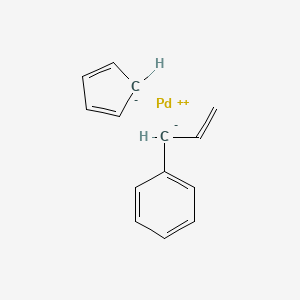
![Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride](/img/structure/B8252617.png)
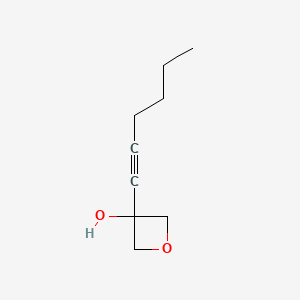
![methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride](/img/structure/B8252623.png)
![Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8252627.png)
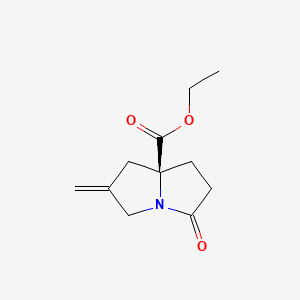
![3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine](/img/structure/B8252646.png)
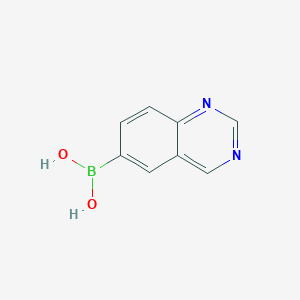
![4-[3,5-bis(4-formyl-3-methoxyphenyl)phenyl]-2-methoxybenzaldehyde](/img/structure/B8252662.png)
![1-bromo-4-[4-(4-iodophenyl)phenyl]benzene](/img/structure/B8252669.png)
